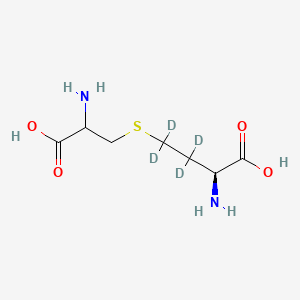
(S)-Cystathionine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Cystathionine-d4 is a deuterated form of (S)-Cystathionine, an amino acid derivative involved in the metabolic pathway of methionine and cysteine. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and isotope tracing.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cystathionine-d4 typically involves the incorporation of deuterium atoms into the cystathionine molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in cystathionine with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of cystathionine. This involves the use of deuterated starting materials that incorporate deuterium atoms into the final product during the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to handle deuterated compounds and maintain the integrity of the deuterium labeling.
化学反应分析
Types of Reactions
(S)-Cystathionine-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or amine derivatives.
Substitution: Substitution reactions can replace functional groups in the molecule with other groups, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
(S)-Cystathionine-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in isotope labeling studies to investigate metabolic pathways and reaction mechanisms.
Biology: Helps in studying the role of cystathionine in cellular metabolism and its involvement in various biological processes.
Medicine: Used in research on metabolic disorders and diseases related to methionine and cysteine metabolism.
Industry: Employed in the development of pharmaceuticals and other products that require precise isotope labeling for quality control and analysis.
作用机制
The mechanism of action of (S)-Cystathionine-d4 involves its participation in the transsulfuration pathway, where it acts as an intermediate in the conversion of homocysteine to cysteine. This pathway is crucial for maintaining cellular redox balance and producing essential biomolecules. The deuterium labeling allows researchers to trace the metabolic fate of cystathionine and study its interactions with various enzymes and molecular targets.
相似化合物的比较
Similar Compounds
Similar compounds to (S)-Cystathionine-d4 include:
(S)-Cystathionine: The non-deuterated form of the compound.
Homocysteine: Another intermediate in the methionine metabolism pathway.
Cysteine: The final product of the transsulfuration pathway.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis of metabolic processes, making it a valuable tool in studies that require detailed understanding of biochemical pathways.
生物活性
(S)-Cystathionine-d4 is a deuterated form of cystathionine, an important intermediate in the transsulfuration pathway, which is crucial for the synthesis of cysteine from homocysteine. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer metabolism and cellular signaling.
- Molecular Formula : C7H10D4N2O4S
- Molecular Weight : 226.29 g/mol
- CAS Number : 146764-57-0
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 481.0 ± 45.0 °C at 760 mmHg
- LogP : -0.13
Biological Significance
This compound is primarily studied for its role in the metabolism of sulfur-containing amino acids and its implications in various biological processes, including:
- Hydrogen Sulfide (H₂S) Production : Cystathionine serves as a precursor for H₂S, a signaling molecule involved in various physiological processes such as vasodilation and neurotransmission. Elevated levels of H₂S have been associated with tumor progression and chemoresistance in non-small cell lung cancer (NSCLC) .
- Cancer Metabolism : Research indicates that NSCLC cell lines exhibit a reliance on cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) for maintaining cellular levels of H₂S and ATP. This metabolic adaptation suggests that targeting cystathionine metabolism may enhance the efficacy of conventional cancer therapies .
Case Studies and Experimental Data
-
Cysteine Catabolism in NSCLC :
- A study profiled cysteine metabolic pathways in NSCLC cell lines, revealing that A549 and H292 cells depend significantly on CBS and CSE for H₂S production, which correlates with their metabolic activity and chemoresistance .
- The study demonstrated that inhibiting CBS and CSE resulted in decreased viability of these cancer cells, highlighting the potential of this compound as a therapeutic target.
-
Metabolomics Analysis :
- Utilizing nuclear magnetic resonance (NMR) spectroscopy, researchers analyzed metabolic profiles and found distinct patterns of cysteine degradation across different NSCLC cell lines. This analysis indicated that alterations in cystathionine metabolism could serve as biomarkers for cancer progression .
- Therapeutic Implications :
Data Table: Biological Activity Overview
属性
分子式 |
C7H14N2O4S |
|---|---|
分子量 |
226.29 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1/i1D2,2D2 |
InChI 键 |
ILRYLPWNYFXEMH-AMUFYZDFSA-N |
手性 SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SCC(C(=O)O)N |
规范 SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















